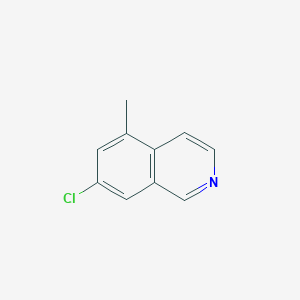
7-Chloro-5-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 5th position on the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide a more environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-5-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated isoquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
7-Chloro-5-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-methylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Quinoline: A structurally related compound with a nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: The parent compound of 7-Chloro-5-methylisoquinoline, used in various chemical syntheses.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl group on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new drugs and materials .
Propriétés
Formule moléculaire |
C10H8ClN |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
7-chloro-5-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h2-6H,1H3 |
Clé InChI |
AYDXOHHFYNMNMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole](/img/structure/B13234327.png)
![1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13234332.png)
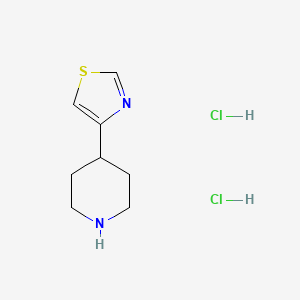
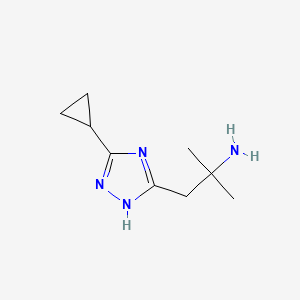

![Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234367.png)
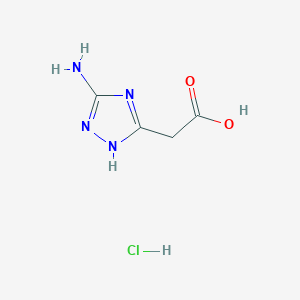
![2-[4-(Benzyloxy)phenyl]-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13234374.png)
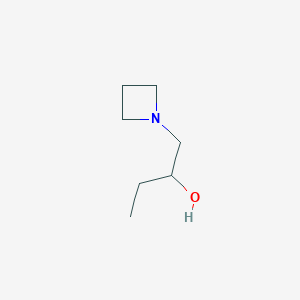
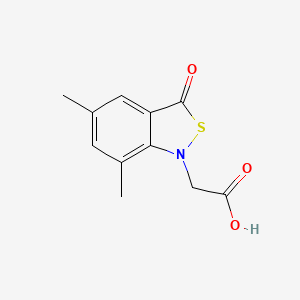
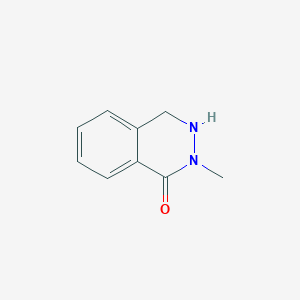
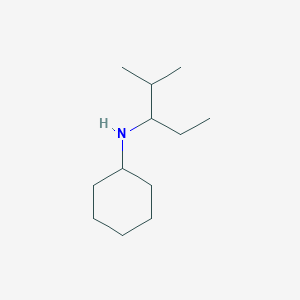

![Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13234408.png)
